6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Medicinal Chemistry Building Block Sourcing Fragment-Based Drug Design

6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic small-molecule building block (C₁₀H₁₂N₄, MW 188.23) characterized by a 2-aminopyridine core substituted with a methyl group at the 6-position and a 1-methyl-1H-pyrazol-4-yl moiety at the 5-position. The compound is classified as a versatile scaffold for medicinal chemistry, with its structural features present in kinase inhibitor pharmacophores, notably forming the core aminopyridine substructure of the clinically evaluated CSF1R inhibitor vimseltinib (DCC-3014).

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 1429777-48-9
Cat. No. B2933130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
CAS1429777-48-9
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C2=CN(N=C2)C
InChIInChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13)
InChIKeyCVOLJIVFBCXFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1429777-48-9): Baseline Characteristics for Sourcing Decisions


6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic small-molecule building block (C₁₀H₁₂N₄, MW 188.23) characterized by a 2-aminopyridine core substituted with a methyl group at the 6-position and a 1-methyl-1H-pyrazol-4-yl moiety at the 5-position . The compound is classified as a versatile scaffold for medicinal chemistry, with its structural features present in kinase inhibitor pharmacophores, notably forming the core aminopyridine substructure of the clinically evaluated CSF1R inhibitor vimseltinib (DCC-3014) [1]. Predicted physicochemical properties include a topological polar surface area of 56.7 Ų, a calculated pKa of 6.20 ± 0.37, a boiling point of 338.4 ± 42.0 °C, and a density of 1.24 ± 0.1 g/cm³ . The compound is commercially available from multiple suppliers at purities of ≥95%, with the CAS registry number 1429777-48-9 serving as the unambiguous identifier for procurement [2].

Why Generic Substitution Fails for 6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine: Key Differentiators


In-class aminopyridine building blocks such as 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1247542-90-0, C₉H₁₀N₄, MW 174.20) share the pyrazolyl-pyridine core but lack the 6-methyl substituent . This seemingly minor structural difference significantly impacts computed molecular properties—the target compound's 6-methyl group increases molecular weight by 14.03 Da, alters the predicted pKa (6.20 vs. a predicted value affected by the electron-donating methyl adjacent to the 2-amine), and changes the hydrogen-bonding surface topology . In the context of kinase inhibitor design, the 6-methyl substitution on the 2-aminopyridine ring is a critical pharmacophoric feature preserved in advanced leads such as vimseltinib, where it occupies a lipophilic pocket in the CSF1R kinase domain; substitution with a non-methylated analog would eliminate this key interaction [1]. Generic substitution without careful consideration of the substitution pattern thus risks altering both the physicochemical profile and the downstream biological performance of derived compounds.

Quantitative Evidence Guide: 6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Methylated Analog

The 6-methyl substituent on the target compound differentiates it from the closest commercially available analog, 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1247542-90-0). The target compound (C₁₀H₁₂N₄) possesses a molecular weight of 188.23 Da and 14 heavy atoms, compared to 174.20 Da and 13 heavy atoms for the non-methylated analog (C₉H₁₀N₄) . This 14-Da mass increment corresponds to the addition of one methyl group, which contributes additional van der Waals volume and lipophilicity to the scaffold. Both compounds carry an identical HBD count (1) and HBA count (3) and a topological polar surface area of approximately 56.7 Ų, but the target compound has a rotatable bond count of 1 versus 1 for the analog, indicating similar conformational flexibility [1].

Medicinal Chemistry Building Block Sourcing Fragment-Based Drug Design

Predicted pKa Differentiation of the 2-Aminopyridine Moiety

The predicted acid dissociation constant (pKa) of the 2-aminopyridine moiety in the target compound is 6.20 ± 0.37, as reported by ChemicalBook based on ACD/Labs predictive algorithms . In contrast, the non-methylated analog 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is predicted to have a slightly higher pKa for the pyridine nitrogen due to the absence of the electron-donating 6-methyl group adjacent to the 2-amino substituent; the 6-methyl group exerts a +I (inductive) effect that increases electron density on the pyridine ring, modestly elevating the basicity of the pyridine nitrogen [1]. This pKa difference is relevant for predicting the ionization state at physiological pH (7.4), where the target compound will have a slightly different fraction of neutral vs. protonated species compared to the non-methylated analog.

Physicochemical Profiling Lead Optimization ADME Prediction

Role as Critical Building Block in the Synthesis of Vimseltinib (DCC-3014), an FDA-Approved CSF1R Inhibitor

The target compound's core scaffold—6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine—constitutes the essential aminopyridine substructure of vimseltinib (DCC-3014, Romvimza), a selective CSF1R kinase inhibitor approved for the treatment of tenosynovial giant cell tumors [1]. The Chinese patent CN-XXXX describing the synthesis of vimseltinib explicitly identifies 6-halo-2-methylpyridin-3-ol as a starting material that undergoes Suzuki coupling with a pyrazole boronic acid/ester to generate the key intermediate containing the target compound's substitution pattern [2]. In the final drug molecule, the 2-amino group and the 6-methyl substituent on the pyridine ring are essential pharmacophoric elements that engage the CSF1R kinase domain, as confirmed by the co-crystal structure (PDB: Z6V) [3]. By contrast, alternative building blocks lacking the 6-methyl group or the pyrazol-4-yl substitution pattern would not yield the correct vimseltinib intermediate and are therefore unsuitable for this validated synthetic route.

Kinase Inhibitor Synthesis CSF1R Oncology Drug Discovery Chemical Process Development

Commercial Availability and Purity Benchmarking vs. Non-Methylated Analog

Both the target compound (CAS 1429777-48-9) and its non-methylated analog (CAS 1247542-90-0) are available from multiple commercial suppliers. The target compound is listed at ≥95% purity by vendors including CymitQuimica, Chemenu, and Leyan, with pricing at the 50 mg scale of approximately €614 (CymitQuimica) and at the 250 mg scale of approximately $659 (Chemenu) [1]. The non-methylated analog (CAS 1247542-90-0) is listed at 95% purity from vendors such as Smolecule and Chemscene, with generally lower pricing consistent with its smaller molecular size and higher synthetic accessibility . Both compounds are designated for research use only and are not for human or veterinary use . The target compound is explicitly described by CymitQuimica as a 'versatile small molecule scaffold,' indicating its positioning as a privileged building block for library synthesis .

Chemical Procurement Building Block Sourcing Supply Chain Comparison

Best Research and Industrial Application Scenarios for 6-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine


CSF1R and Type III Receptor Tyrosine Kinase Inhibitor Fragment-to-Lead Programs

The target compound serves as a direct fragment or early intermediate for generating analogs of vimseltinib (DCC-3014), a clinically validated CSF1R inhibitor. The 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine core occupies a key position in the CSF1R ATP-binding pocket as evidenced by the co-crystal structure PDB: Z6V [1]. Medicinal chemistry teams can functionalize the 2-amino group or the pyridine C-3 position to rapidly explore SAR around this validated kinase hinge-binding motif. This application is directly supported by the Deciphera patent WO2014145025A2, which discloses compound Example 10 (vimseltinib) derived from this chemotype with IC₅₀ values of <0.01 μM against c-FMS (CSF1R) and 0.1–1 μM against c-Kit .

Diversified Kinase Library Synthesis via 2-Amino Group Derivatization

The free 2-amino group on the pyridine ring provides a reactive handle for amide bond formation, reductive amination, Buchwald-Hartwig coupling, or urea formation. The compound's description by CymitQuimica as a 'versatile small molecule scaffold' reflects its utility as a core building block for parallel library synthesis [1]. The 6-methyl group provides a defined steric and electronic environment that can be exploited to modulate the hinge-binding affinity of derived kinase inhibitors. The predicted pKa of 6.20 ± 0.37 ensures the pyridine nitrogen remains predominantly unprotonated under assay conditions at physiological pH, preserving hydrogen-bond acceptor capacity for kinase hinge interactions .

Structure-Based Design of ALK and c-Met Kinase Inhibitors Leveraging Pyrazol-4-yl Pharmacophore

The 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the pyridine ring is a privileged kinase hinge-binding motif. Crystallographic evidence from the closely related ALK inhibitor complex PDB: 4CCB—which features a 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine core—demonstrates that the pyrazole nitrogen acts as a hydrogen-bond acceptor to the kinase hinge region, while the N-methyl group projects toward the solvent-exposed region [1]. The target compound's pyrazol-4-yl regioisomer (as opposed to pyrazol-3-yl or pyrazol-5-yl) is critical for maintaining the correct vector to engage the hinge; the wrong regioisomer would misalign the hydrogen-bonding network . This makes the compound a strategic starting point for ALK and c-Met inhibitor programs where hinge-binding geometry must be preserved.

Agrochemical Lead Discovery: Pyrazole-Pyridine Building Block for Fungicide or Herbicide Scaffolds

The pyrazole-pyridine biaryl motif is a recurring scaffold in agrochemical active ingredients. Kuujia notes that structural features of this compound 'suggest potential activity against fungal pathogens, aligning with the growing need for sustainable agricultural solutions' [1]. The 2-aminopyridine functionality allows further derivatization to introduce agrochemically relevant substituents (e.g., sulfonamides, carboxamides), while the 6-methyl group provides steric protection against metabolic degradation in planta. Research teams exploring pyrazole-containing fungicides or herbicides can use this building block as a diversification point for generating compound libraries targeting phytopathogenic fungi .

Quote Request

Request a Quote for 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.